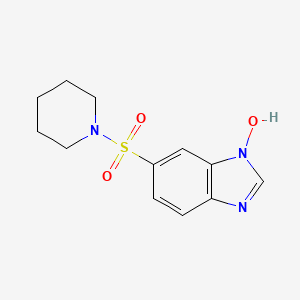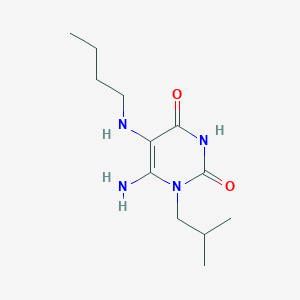
2-(Vinyloxy)ethanamine
Übersicht
Beschreibung
Synthesis Analysis
2-(Vinyloxy)ethylamine and vinyl acetate react together in several different ways, depending on the reaction conditions . In the absence of heating and initiator acylation of the 2-(vinyloxy)ethylamine predominates . New monomers were prepared: N-acetyl-2-(vinyloxy)ethylamine and N-acetyl-2,2′-bisvinyloxydiethylamine .Molecular Structure Analysis
The molecular formula of 2-(Vinyloxy)ethanamine is C4H9NO . The average mass is 87.120 Da and the monoisotopic mass is 87.068413 Da .Chemical Reactions Analysis
2-(Vinyloxy)ethylamine and vinyl acetate react together in several different ways, depending on the reaction conditions . In the absence of heating and initiator acylation of the 2-(vinyloxy)ethylamine predominates .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid with a pungent odor. The basicity of amines varies by molecule, and it largely depends on the availability of the lone pair of electrons from nitrogen .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations : Shostakovskii et al. (1963) explored the reactions between 2-(vinyloxy)ethylamine and vinyl acetate, leading to the synthesis of new monomers like N-acetyl-2-(vinyloxy)ethylamine (Shostakovskii, Chekulaeva, & Lipovich, 1963).
Diene Synthesis : A study by Shostakovskii et al. (1962) investigated the dienophile activities of 2-(vinyloxy)ethylamine in diene condensation with cyclopentadiene, which could be useful in organic synthesis (Shostakovskii, Chekulaeva, & Migalkina, 1962).
Photoresist Material : Moon et al. (2000) synthesized and studied vinyl ether monomers, including 2-(vinyloxy)ethanamine, as thermal crosslinking agents in chemically amplified photoresist systems for lithography processes (Moon, Chung, & Yamaoka, 2000).
Living Polymerization : Chernykh et al. (2013) researched the living carbocationic polymerization of a vinyl ether monomer derived from soybean oil, 2-(vinyloxy)ethyl soyate, showing potential for well-defined polymer architectures (Chernykh, Alam, Jayasooriya, Bahr, & Chisholm, 2013).
Thermal Stability Studies : Howell and Cho (2011) examined the thermal stability of 1,3-dioxa-2-siloles, where the vinyloxy group plays a role in the decomposition process, relevant in materials science (Howell & Cho, 2011).
Vinylogous Mannich-Type Reactions : Lautens et al. (2004) demonstrated the use of 2-methyl-2-vinyloxirane, a related compound, in direct vinylogous Mannich-type reactions, important in organic chemistry (Lautens, Tayama, & Nguyen, 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that ethanolamines, a class of compounds to which 2-(vinyloxy)ethanamine belongs, are widely distributed in biological tissues and are components of lecithin .
Mode of Action
It’s known that this compound can react with vinyl acetate in several different ways, depending on the reaction conditions . In the absence of heating and initiator, acylation of the this compound predominates .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(Vinyloxy)ethanamine are not fully understood. It is known that the presence of an amino group in an alkyl vinyl ether somewhat lowers the latter’s activity in reaction with cyclopentadiene . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that this compound and vinyl acetate react together in several different ways, depending on the reaction conditions
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. It is known that the yield of the monoadduct is raised by an increase in the excess of vinyl ether and in the reaction time . This suggests that the effects of this compound may change over time in laboratory settings.
Eigenschaften
IUPAC Name |
2-ethenoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-6-4-3-5/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYHHQSTMVVZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26568-78-5 | |
| Details | Compound: Ethanamine, 2-(ethenyloxy)-, homopolymer | |
| Record name | Ethanamine, 2-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26568-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80985366 | |
| Record name | 2-(Ethenyloxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-29-0, 6680-12-2 | |
| Record name | 2-Aminoethyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Ethenyloxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3,5-Dimethoxyphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3429198.png)

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(butyl)carbamoyl]propanoic acid](/img/structure/B3429207.png)
![6-chloro-8-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-chromene-3-carbaldehyde](/img/structure/B3429208.png)


![11-Cyclopentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3429228.png)
![3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3429236.png)




